molecular formula C4H5NO B009148 5-Methyloxazole CAS No. 66333-88-8

5-Methyloxazole

Cat. No. B009148
CAS RN: 66333-88-8
M. Wt: 83.09 g/mol
InChI Key: ZYMHCFYHVYGFMS-UHFFFAOYSA-N
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Description

5-Methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound has a wide range of applications in various fields such as medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

  • Anti-Inflammatory Applications : N-aryl-5-aryloxazol-2-amine derivatives exhibit potential as selective 5-lipoxygenase inhibitors. These compounds are valuable for treating inflammation-related diseases like asthma and rheumatoid arthritis (J. Suh, Eul Kgun Yum, & Y. Cho, 2015).

  • Synthesis of Natural Products : 4-Carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole is a building block used in the total synthesis of siphonazoles A and B, enabling the creation of unique natural products (Jianmin Zhang & M. Ciufolini, 2009).

  • Drug Abuse Treatment : 4-Arylethynyl-2-methyloxazole derivatives show potential as mGluR5 antagonists. These compounds are being researched for the treatment of drug abuse (Y. Iso & A. Kozikowski, 2006).

  • Imaging Applications : Carbon-11 labeled benzoxazole derivatives are being developed as PET radioligands for imaging 5-HT(3) receptors. These have applications in diagnosing and researching brain, heart, and cancer diseases (Mingzhang Gao et al., 2008).

  • Antibacterial Activity : 5-Methyl-2-(p-substituted phenyl)benzoxazoles demonstrate broad-spectrum antibacterial activity. Some of these compounds are notably effective against E. coli and K. pneumoniae (I. Yalcin et al., 1990).

  • Corrosion Inhibition : 5-AMT, a derivative of 5-methyloxazole, is highly effective in inhibiting mild steel corrosion in hydrochloric acid solutions (H. Hassan, Essam Abdelghani, & M. Amin, 2007).

  • Anticancer Activity : Compounds synthesized through gold-catalyzed oxazole synthesis exhibit strong antiproliferative activities against MCF-7 breast cancer cell lines (Chao Wu et al., 2013).

  • Synthesis of Bioactive Molecules : Gold-catalyzed [4 + 1] heterocyclization involving hydroxamic acid and nonactivated alkyne efficiently produces 5-methyl-1,4,2-dioxazole, a key motif in bioactive molecules (Xiao-Lin He et al., 2022).

  • Therapeutic Applications in Leukemia : The concentration-dependent antineoplastic and gene re-activation activity of 5AZA is significant for leukemia therapy (N. Farinha et al., 2004).

  • Chemotherapy for Hematologic Malignancies : 5AZA-CdR shows promise as a chemotherapeutic agent for hematologic malignancies, potentially reversing epigenetic silencing (R. Momparler, 2005).

  • Gastrointestinal Therapeutics : 5-Chlorobenzoxazole derivatives are being studied for treating irritable bowel syndrome without causing constipation (Y. Sato et al., 1998).

Safety and Hazards

While specific safety and hazard information for 5-Methyloxazole was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

In terms of future directions, there is a need to develop new eco-friendly synthetic strategies for the synthesis of oxazoles, including 5-Methyloxazole . This is due to the drawbacks associated with the current metal-catalyzed reactions used in their synthesis .

properties

IUPAC Name

5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-5-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMHCFYHVYGFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347147
Record name 5-Methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66333-88-8
Record name 5-Methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyloxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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